N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
Description
N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is a compound featuring a thiazole ring, an acetamide group, and a prop-2-ynyl-methyl-substituted amino group. These components bestow the molecule with distinctive chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[4-[[methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-4-5-13(3)6-9-7-15-10(12-9)11-8(2)14/h1,7H,5-6H2,2-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAHHGEQFAVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound may exert its effects by interacting with nucleophilic sites on proteins or DNA, disrupting normal biological functions.
In enzyme inhibition, it can bind to active or allosteric sites, blocking substrate access or altering enzyme conformation.
Molecular pathways influenced by N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide include those involved in cellular respiration, DNA replication, and protein synthesis.
Comparison with Similar Compounds
Compared to other thiazole-based compounds, N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide has a unique substitution pattern that may enhance its reactivity or biological activity.
Similar compounds include 2-acetamidothiazole, thiamine (vitamin B1), and various thiazole derivatives used in pharmaceuticals and agrochemicals.
Unique properties might include its specific binding affinity, stability, and reaction profile in different chemical environments.
There's a whole world within a molecule
Biological Activity
N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and research findings.
- Molecular Formula : C11H14N2OS
- Molecular Weight : 226.31 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities attributed to its structural components:
- Inhibition of Protein Tyrosine Phosphatases : Research indicates that derivatives of thiazole compounds can inhibit protein tyrosine phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have implications in cancer therapy .
- Anti-inflammatory Effects : The activation of the NLRP3 inflammasome has been linked to various neuroinflammatory conditions. Compounds similar to this compound may modulate this pathway, potentially providing neuroprotective effects against conditions like Alzheimer's disease .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects on various cancer cell lines. This is hypothesized to be due to their ability to interfere with mitotic processes and induce apoptosis .
Case Studies
- Neuroprotective Studies : In animal models of neurodegeneration, compounds structurally related to this compound have shown promise in reducing markers of inflammation and improving cognitive function. Specifically, studies have demonstrated that these compounds can enhance microglial activity, promoting the clearance of amyloid-beta plaques in Alzheimer's models .
- Cancer Cell Line Studies : A study focused on the cytotoxic effects of thiazole derivatives reported significant growth inhibition in breast and prostate cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through caspase activation pathways .
Data Tables
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